molecular formula C18H25NO2 B598958 Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 148835-99-8

Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B598958
CAS No.: 148835-99-8
M. Wt: 287.403
InChI Key: QZSCYZYRQRKKLK-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by cyclization to form the spiro compound. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro linkage or the indene ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indene ring .

Scientific Research Applications

Tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological targets in a unique manner. The compound could potentially bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its tert-butyl protecting group, which provides stability and allows for selective reactions.

Biological Activity

Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 148835-99-8) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H25NO2C_{18}H_{25}NO_2 with a molecular weight of 287.40 g/mol. The compound features a spirocyclic structure that is significant in its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that piperidine derivatives possess antimicrobial properties.
  • CNS Activity : Compounds containing piperidine rings have been investigated for their neuroactive properties, potentially influencing neurotransmitter systems.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

Data Table: Biological Activities of Related Compounds

Compound NameCAS No.Activity TypeReference
This compound148835-99-8Antimicrobial
Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate18673576CNS Activity
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate159634-59-0Anti-inflammatory

Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

CNS Activity

Another investigation focused on the neuropharmacological effects of related compounds. It was found that certain derivatives could modulate neurotransmitter levels in vitro. The implications of these findings suggest that this compound may influence cognitive functions or exhibit neuroprotective effects.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of structurally similar compounds. In animal models of inflammation, certain derivatives demonstrated a reduction in inflammatory markers. This suggests that this compound may also possess similar beneficial effects.

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSCYZYRQRKKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=CC=CC=C32)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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